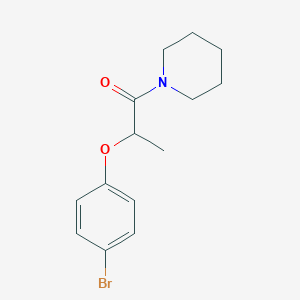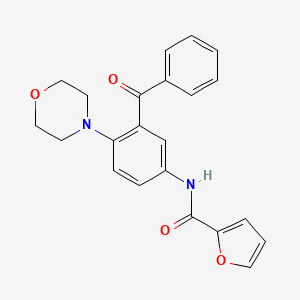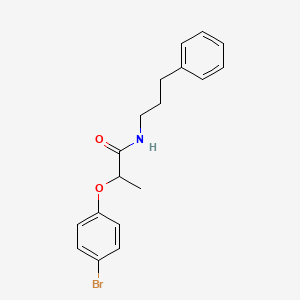
2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one
描述
2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one is an organic compound that features a piperidine ring substituted with a 2-(4-bromophenoxy)propanoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one typically involves the reaction of piperidine with 4-bromophenoxypropanoyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference. The reaction mixture is cooled to -78°C using an acetone-dry ice bath, and a base such as lithium diisopropylamide (LDA) is added to deprotonate the piperidine, facilitating nucleophilic attack on the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodophenoxy derivatives.
科学研究应用
2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may interact with signaling pathways like STAT-3 or NF-κB, which are crucial in cancer cell proliferation and survival .
相似化合物的比较
Piperidine derivatives: Compounds like 1-[2-(4-bromophenoxy)ethyl]piperidine and 4-benzyl-2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one share structural similarities
Fentanyl analogues: These compounds also feature piperidine rings and are known for their potent pharmacological effects.
Uniqueness: 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenoxy group can undergo various transformations, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
2-(4-bromophenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11(14(17)16-9-3-2-4-10-16)18-13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQZSVSWNKUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)

![5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid](/img/structure/B4111606.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4111619.png)
![4-methyl-3-piperidin-1-ylsulfonyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4111629.png)
![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)
![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide](/img/structure/B4111649.png)
![4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B4111684.png)

![Ethyl 3-bromo-4-({[4-(4-methyl-2-nitroanilino)-4-oxobutanoyl]oxy}methyl)benzoate](/img/structure/B4111690.png)
